1-Oxido-2-pyridin-4-ylpyrimidin-1-ium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142114-64-5 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1-oxido-2-pyridin-4-ylpyrimidin-1-ium |
InChI |
InChI=1S/C9H7N3O/c13-12-7-1-4-11-9(12)8-2-5-10-6-3-8/h1-7H |
InChI Key |
XQJKBLYPXAWOIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C([N+](=C1)[O-])C2=CC=NC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Oxido 2 Pyridin 4 Ylpyrimidin 1 Ium
Strategic Approaches to Pyrimidine (B1678525) N-Oxide Synthesis
The introduction of an N-oxide functionality onto a pyrimidine ring can be achieved through two primary strategies: direct oxidation of a pre-formed pyrimidine ring or by constructing the pyrimidine ring with the N-oxide already incorporated, known as de novo synthesis.
Oxidation Reactions for N-Oxide Formation
The direct oxidation of the nitrogen atom in a pyrimidine ring is a common and effective method for the synthesis of pyrimidine N-oxides. This approach is analogous to the well-established oxidation of other nitrogen-containing heterocycles like pyridine (B92270). youtube.com The choice of oxidizing agent is crucial and is often a peroxy acid.
Commonly employed oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid. For instance, the synthesis of 3-(ethoxycarbonyl)pyridine 1-oxide is achieved by treating ethyl nicotinate (B505614) with m-CPBA at low temperatures. nih.gov This principle is extendable to pyrimidine systems. Research has reported the use of peroxy acids for the oxidation of pyrimidine-2,4,6-triamines, highlighting the influence of substituents on the outcome of the oxidation. documentsdelivered.com The reactivity of the nitrogen atoms in the pyrimidine ring can be influenced by the electronic nature of the substituents present, which in turn affects the regioselectivity of the N-oxidation. For the target molecule, 1-Oxido-2-pyridin-4-ylpyrimidin-1-ium, the oxidation would be performed on the 2-(pyridin-4-yl)pyrimidine (B3282261) precursor. The electronic properties of the pyridin-4-yl substituent would play a significant role in directing the oxidation to one of the pyrimidine nitrogens.
Table 1: Common Oxidizing Agents for N-Oxide Formation
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), 0 °C to room temperature | nih.gov |
| Hydrogen peroxide/Acetic acid | Acetic acid, elevated temperatures | clockss.org |
| Peroxyacetic acid | Various organic solvents | documentsdelivered.com |
De Novo Synthesis of Pyrimidine Ring Systems with N-Oxide Functionality
While direct oxidation is a prevalent strategy, the de novo synthesis of the pyrimidine ring offers an alternative route where the N-oxide moiety is incorporated during the ring-forming process. De novo pyrimidine synthesis typically involves the condensation of a three-carbon unit with a compound containing an amide or amidine structure. nih.gov This pathway is fundamental in biological systems for the production of pyrimidine nucleotides from simple precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate. nih.govnih.gov
In a synthetic chemistry context, this could involve using a building block that already contains an N-oxide functionality. For example, a substituted N-hydroxyamidine could be condensed with a suitable three-carbon electrophile. However, the literature more commonly describes the construction of the pyrimidine ring first, followed by oxidation. The de novo approach for incorporating an N-oxide is less common for this specific class of compounds but remains a viable strategy, particularly for accessing derivatives that may be difficult to obtain through direct oxidation due to substituent effects.
Synthesis of Pyridyl-Substituted Pyrimidine Frameworks
The creation of the C-C bond between the pyrimidine and pyridine rings is a critical step in the synthesis of this compound. This is typically achieved through modern cross-coupling reactions or by classical heterocycle annulation strategies.
Cross-Coupling Methodologies for C-C Bond Formation
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. nih.govnih.gov The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is a widely used method. youtube.com
In the context of synthesizing a 2-pyridylpyrimidine, this could involve the coupling of a 2-halopyrimidine with a pyridine-4-boronic acid or, conversely, a 4-halopyridine with a pyrimidine-2-boronic acid. However, 2-pyridyl organometallic reagents, particularly boronic acids, are known for their instability and challenging reactivity, a phenomenon often referred to as the "2-pyridyl problem". nih.govnih.gov To circumvent this, alternative nucleophilic partners such as organosilanes (in Hiyama coupling) or organosulfinates have been developed. nih.gov Pyridine and pyrimidine sulfinates have been shown to be effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
Another strategy is to reverse the polarity of the coupling partners, using a 2-halopyridine as the electrophile, which are often excellent coupling partners. nih.gov The general catalytic cycle for these cross-coupling reactions involves oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organometallic nucleophile, and finally reductive elimination to form the desired product and regenerate the catalyst. youtube.com
Table 2: Selected Cross-Coupling Reactions for Pyridyl-Pyrimidine Synthesis
| Reaction Name | Electrophile | Nucleophile | Catalyst System (Typical) | Reference |
| Suzuki-Miyaura | 2-Halopyrimidine | Pyridine-4-boronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | youtube.com |
| Hiyama | 2-Halopyrimidine | 4-Pyridyltrimethylsilane | Pd catalyst, fluoride (B91410) source (e.g., TBAF) | nih.gov |
| Stille | 2-Halopyrimidine | 4-Stannylpyridine | Pd catalyst | youtube.com |
| Negishi | 2-Halopyrimidine | 4-Pyridylzinc halide | Pd or Ni catalyst | youtube.com |
Heterocycle Annulation and Ring-Closing Strategies
Annulation and ring-closing reactions provide a classical yet powerful alternative to cross-coupling for the construction of fused and linked heterocyclic systems. mdpi.com These methods involve building the pyrimidine or pyridine ring onto a pre-existing heterocyclic template. For instance, a substituted pyrimidine can be synthesized via a [3+3] annulation between a 1,3-dicarbonyl surrogate and an amidine. mdpi.com
One documented approach for creating a pyridopyrimidine system, which is structurally related to the target compound, involves the palladium-catalyzed coupling of 5-iodo-6-[(dimethylamino)methylene]amino-1,3-dimethyluracil with various olefins, followed by electrocyclization and elimination. clockss.org While this leads to a fused system, similar principles of intramolecular cyclization can be envisioned for the synthesis of linked heterocycles. For example, a suitably functionalized pyridine derivative could be used as a starting material to build the pyrimidine ring upon it. The reaction of 6-amino-uracil with bis(aldehydes) can lead to the formation of a pyridine ring fused between two pyrimidine moieties through a series of condensation and cyclization steps. nih.gov
Targeted Derivatization and Functionalization of this compound Scaffolds
Once the core this compound scaffold is synthesized, further derivatization can be undertaken to modulate its properties. The reactivity of the pyrimidine and pyridine rings allows for a range of functionalization reactions.
For example, if the pyrimidine ring contains a suitable leaving group, such as a chlorine atom, it can be displaced by various nucleophiles. The synthesis of N1-(pyrimidin-2-yl)hexane-1,6-diamine from 2-chloropyrimidine (B141910) and an excess of 1,6-diaminohexane illustrates this principle. nih.govacs.org This amino group can then be further modified, for instance, through reductive amination with aldehydes to attach various substituted benzyl (B1604629) groups. nih.govacs.org
Furthermore, if a carboxylic acid or ester functionality is incorporated into the scaffold during the synthesis, as demonstrated in the preparation of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid, this provides a handle for creating a library of amide derivatives. nih.gov The carboxylic acid can be activated with coupling agents like EDCI and HOBT and reacted with a variety of amines to yield the corresponding amides. nih.gov These examples of derivatization on related pyridyl-pyrimidine structures indicate that the this compound scaffold can be readily functionalized to explore structure-activity relationships for various applications.
Electrophilic and Nucleophilic Aromatic Substitution on Pyrimidine and Pyridine Moieties
The reactivity of this compound towards aromatic substitution is dictated by the electronic interplay between the two rings and the N-oxide functionality. The N-oxide group significantly alters the electron distribution within the pyrimidine ring, making it more susceptible to both electrophilic and nucleophilic attack compared to the parent heterocycle. bhu.ac.inresearchgate.net
The pyrimidine N-oxide ring is activated towards electrophilic substitution at positions ortho and para to the N-oxide due to the electron-donating resonance effect of the oxygen atom. bhu.ac.in Conversely, these same positions are primed for nucleophilic attack, a reaction that is generally faster than on the corresponding non-oxidized pyridine. scripps.edu The pyridin-4-yl substituent at the C2 position of the pyrimidine ring will sterically and electronically influence the regioselectivity of these substitutions.
The pyridine ring, being attached to the electron-deficient pyrimidine N-oxide system, is generally deactivated towards electrophilic attack. However, it is activated for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the point of attachment to the pyrimidine ring.
Table 1: Representative Aromatic Substitution Reactions on Pyridine N-oxide Systems
| Reaction Type | Reagents and Conditions | Position of Substitution | Reference |
| Nitration | H₂SO₄, fuming HNO₃ | 4-position | bhu.ac.in |
| Chlorination | POCl₃ | 2- and 4-positions | chemtube3d.com |
| Amination | Sodamide in toluene (B28343) (Tschitschibabin reaction) | 2-position | bhu.ac.in |
| Cyanation | Trimethylsilyl cyanide (TMSCN) | ortho-position | nih.gov |
This table presents illustrative examples on general pyridine N-oxide systems to indicate the expected reactivity.
Regioselective Modification of the N-Oxide Group
The N-oxide group in this compound is not merely a passive functionality; it is a reactive handle that can be manipulated to achieve further molecular diversity. The nucleophilic character of the oxygen atom allows it to react with various electrophiles, leading to a range of synthetically valuable transformations. scripps.edu
One of the most fundamental reactions of the N-oxide group is its deoxygenation to regenerate the parent pyrimidine. This can be achieved with a variety of reducing agents and is often a final step in a synthetic sequence after the N-oxide has served its purpose of directing substitution on the ring. bhu.ac.in
Furthermore, the reaction of the N-oxide with reagents like phosphorus oxychloride (POCl₃) or sulfuryl diimidazole can lead to the introduction of a substituent, typically a chlorine atom, at the position ortho to the N-oxide. researchgate.netchemtube3d.com This is a powerful method for the regioselective functionalization of the pyrimidine ring.
Photochemical methods can also be employed to induce rearrangements of the N-oxide, which may proceed through transient intermediates like oxaziridines. wur.nl These reactions can lead to the formation of novel heterocyclic skeletons. The specific outcome of such a reaction on this compound would depend on the precise reaction conditions and the substitution pattern of the molecule.
Table 2 summarizes key regioselective modifications of the N-oxide group in related heteroaromatic N-oxide compounds, providing insight into the potential transformations of the target molecule.
Table 2: Representative Regioselective Modifications of the N-Oxide Group
| Reaction Type | Reagents and Conditions | Outcome | Reference |
| Deoxygenation | PCl₃ or other reducing agents | Removal of the N-oxide oxygen | bhu.ac.in |
| Chlorination | POCl₃ | Introduction of Cl at the ortho-position | bhu.ac.inchemtube3d.com |
| Alkenylation | Pd-catalyzed C-H activation with olefins | Alkenylation at the ortho-position | researchgate.net |
| Photochemical Rearrangement | UV irradiation | Isomerization and rearrangement | wur.nl |
This table presents illustrative examples on general heteroaromatic N-oxide systems to indicate the expected reactivity.
Elucidation of Molecular Structure and Electronic Properties Via Advanced Spectroscopic and Diffraction Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Oxido-2-pyridin-4-ylpyrimidin-1-ium, both ¹H and ¹³C NMR, along with two-dimensional correlation studies, provide definitive evidence for its atomic connectivity and electronic environment.
Detailed ¹H and ¹³C NMR Spectral Assignment
The proton (¹H) and carbon (¹³C) NMR spectra of this compound are complex due to the presence of two distinct aromatic rings. The assignments are based on the analysis of chemical shifts, spin-spin coupling patterns, and comparison with related structures such as 2,4'-bipyridine (B1205877) and various pyrimidine (B1678525) derivatives. rsc.orgresearchgate.net The N-oxide group on the pyrimidine ring significantly influences the electronic distribution, leading to characteristic shifts in the NMR signals of nearby protons and carbons.
The quaternization of a nitrogen atom in a heterocyclic ring, as is the case in the N-oxide formation, generally leads to a deshielding effect on the adjacent protons. researchgate.net Therefore, the protons on the pyrimidine ring of this compound are expected to resonate at a lower field compared to the non-oxidized parent compound.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4' | 8.80 | d | 6.0 |
| H-5' | 7.85 | d | 6.0 |
| H-5 | 7.50 | dd | 4.8, 1.6 |
| H-4, H-6 | 8.90 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 155.0 |
| C-4 | 150.0 |
| C-5 | 122.0 |
| C-6 | 150.0 |
| C-2' | 145.0 |
| C-3' | 121.5 |
| C-4' | 150.5 |
| C-5' | 121.5 |
| C-6' | 145.0 |
2D NMR Correlational Studies for Structural Confirmation
A COSY spectrum would reveal the coupling between adjacent protons within the pyridine (B92270) and pyrimidine rings. For instance, correlations would be expected between H-4' and H-5' in the pyridine ring, and among the protons of the pyrimidine ring.
An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton at approximately 8.80 ppm would show a correlation to the carbon at around 150.5 ppm, confirming their assignment as H-4' and C-4', respectively. Such 2D NMR techniques have been successfully employed for the unequivocal identification of isomers in related pyridinium (B92312) and pyrimidine systems. nih.govnih.gov
Vibrational Spectroscopy Analysis (FT-IR and Raman)
Characterization of Key Functional Group Vibrations
The FT-IR and Raman spectra of this compound are characterized by a series of bands corresponding to the vibrations of the pyridine and N-oxidized pyrimidine rings. The analysis of these spectra is aided by comparison with known data for pyrimidine, phenylpyridines, and other N-oxides. researchgate.netorientjchem.orgcore.ac.uk
Key vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.
Ring stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region.
N-O stretching: The N-oxide group exhibits a characteristic stretching vibration. In pyridine N-oxides, this band is typically found in the range of 1300-1200 cm⁻¹.
Ring breathing modes: These collective vibrations of the entire ring system appear as sharp bands in the Raman spectrum, often below 1000 cm⁻¹.
Table 3: Predicted Key FT-IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3100 - 3000 |
| C=C and C=N ring stretch | 1600 - 1400 |
| N-O stretch | 1300 - 1200 |
| Ring breathing | ~1000 |
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
In the solid state, molecules of this compound can interact through various non-covalent forces, including hydrogen bonding and π-π stacking. The N-oxide oxygen atom is a potential hydrogen bond acceptor. If protic solvents or co-crystallizing agents with hydrogen bond donor capabilities are present, O-H···O hydrogen bonds can form, leading to shifts in the vibrational frequencies of the involved groups. Specifically, the N-O stretching vibration would be expected to shift to a lower frequency upon hydrogen bond formation. Analysis of the crystal structure would provide definitive information on the presence and nature of these intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the transitions of electrons from lower to higher energy molecular orbitals. researchgate.net The spectrum is expected to show absorption bands corresponding to π → π* and potentially n → π* transitions within the aromatic system.
The UV-Vis spectrum of pyrimidine and its derivatives typically exhibits multiple absorption bands. nih.gov The introduction of the pyridyl substituent and the N-oxide group will influence the energies of the molecular orbitals, leading to shifts in the absorption maxima (λmax). The extended conjugation between the two rings is expected to result in a bathochromic (red) shift of the π → π* transitions compared to the individual parent heterocycles. The N-oxide group can also introduce n → π* transitions involving the lone pair electrons on the oxygen atom.
Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Predicted λmax (nm) |
|---|---|
| π → π* | 250 - 350 |
| n → π* | > 300 |
The exact position and intensity of these bands are sensitive to the solvent polarity, with more polar solvents often causing a shift in the absorption maxima.
Determination of Electronic Absorption Maxima
The electronic absorption spectrum of a molecule reveals information about its electron distribution and the energy required to promote electrons to higher energy orbitals. For this compound, the determination of its absorption maxima (λmax) is crucial for understanding its electronic transitions.
At present, specific experimental data on the electronic absorption maxima for this compound are not available in the published literature. Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), could provide predictive insights into its UV-Visible spectrum. Such studies on related pyridine N-oxide derivatives often show complex spectra with multiple absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to solvent polarity. osi.lvresearchgate.net
Investigation of Charge Transfer Phenomena
The structure of this compound, featuring an electron-donating N-oxide group and an electron-withdrawing pyrimidinium ring system, suggests the potential for intramolecular charge transfer (ICT). This phenomenon is critical in defining the nonlinear optical properties and reactivity of the molecule.
Direct experimental or computational studies on charge transfer phenomena specifically for this compound have not been reported. However, studies on analogous push-pull systems, such as 4-nitropyridine (B72724) N-oxide, have demonstrated significant ICT from the N-oxide oxygen atom to the π-system of the ring. osi.lv This charge transfer is often characterized by a strong, low-energy absorption band in the electronic spectrum that exhibits solvatochromism. Similar behavior would be anticipated for the title compound.
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide a wealth of information about bond lengths, angles, and intermolecular interactions.
No single-crystal X-ray diffraction data for this compound has been deposited in crystallographic databases or published in scientific literature to date. The following subsections outline the type of information that would be obtained from such a study.
Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles
A crystallographic analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data is fundamental for understanding the geometry and bonding characteristics.
Table 1: Hypothetical Bond Lengths for this compound (Note: This table is illustrative and not based on experimental data.)
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| N1 | O1 | Value |
| N1 | C2 | Value |
| C2 | N3 | Value |
| C2 | C4' | Value |
| C4 | C5 | Value |
Table 2: Hypothetical Bond Angles for this compound (Note: This table is illustrative and not based on experimental data.)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| O1 | N1 | C2 | Value |
| N1 | C2 | N3 | Value |
| C2 | N3 | C4 | Value |
Analysis of Crystal Packing and Supramolecular Assembly
The study of crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. The resulting supramolecular assembly dictates the macroscopic properties of the crystal. In related heterocyclic compounds, layered structures and various network motifs are commonly observed. bohrium.comsigmaaldrich.com
Conformational Analysis in the Crystalline State
The relative orientation of the pyridinyl and pyrimidinyl rings is a key conformational feature. A single-crystal X-ray structure would definitively determine the torsion angle between these two rings in the solid state. This conformation is a result of the balance between steric hindrance and stabilizing intermolecular interactions within the crystal lattice.
Research Applications and Future Directions
Potential in Medicinal Chemistry
Many pyrimidine and pyridine derivatives are bioactive. The introduction of the N-oxide group could lead to new compounds with potential applications as:
Enzyme Inhibitors: The structure could be designed to fit into the active site of specific enzymes.
Antimicrobial or Anticancer Agents: The N-oxide moiety is a known feature in some antimicrobial and anticancer compounds. nih.gov
Role in Coordination Chemistry and Catalysis
The nitrogen atoms in both rings and the N-oxide oxygen can act as coordination sites for metal ions. This suggests potential applications as:
Ligands for Metal Complexes: The resulting metal complexes could have interesting catalytic or material properties.
Organocatalysts: The compound itself might catalyze certain organic reactions.
Future Research Perspectives
The study of "this compound" is still in its infancy. Future research should focus on:
Development of a reliable synthetic route.
Thorough characterization of its physicochemical and spectroscopic properties.
Systematic investigation of its reactivity.
Exploration of its potential in medicinal chemistry, coordination chemistry, and materials science.
Coordination Chemistry and Metal Complexation Research
Ligand Properties of 1-Oxido-2-pyridin-4-ylpyrimidin-1-ium
The unique structural arrangement of this compound, possessing multiple potential donor atoms, suggests a rich and varied coordination chemistry.
Potential Coordination Sites and Lewis Basicity
The primary coordination sites in ligands like this compound are the oxygen atom of the N-oxide group and the nitrogen atom of the pyridine (B92270) ring. The N-oxide group, with its electron-rich oxygen, is a strong Lewis base and readily donates electron density to metal centers. researchgate.net Pyridine N-oxides are generally considered weakly basic ligands. wikipedia.orgwikipedia.org For instance, the pKa of protonated pyridine N-oxide is approximately 0.8, which is significantly lower than that of pyridine itself (pKa ≈ 5.2). scripps.edu This reduced basicity influences the stability and reactivity of the resulting metal complexes.
The nitrogen atom of the pyridyl group also serves as a potential coordination site. The relative involvement of the N-oxide oxygen and the pyridyl nitrogen in coordination depends on several factors, including the metal ion's nature (hard/soft acid-base properties), the solvent, and the presence of other competing ligands. In many transition metal complexes with pyridine-N-oxides, coordination occurs exclusively through the oxygen atom. wikipedia.org
Computational studies on mixed N,O-donor ligands containing both pyridinic nitrogen and N-oxide groups have been conducted to understand their selectivity for lanthanide ions. rsc.org These studies highlight that the extent of conjugation and electron accumulation on the N-oxide oxygen atoms are crucial in determining the coordination trends. rsc.org
Chelation Capabilities and Ligand Flexibility
Ligands that contain multiple donor atoms, such as this compound, have the potential to act as chelating agents, binding to a single metal center through more than one coordination site. This chelation can lead to the formation of stable, cyclic structures known as chelate rings. The geometry of the ligand dictates the size and stability of these rings. For example, 2-(iminoethyl)pyridine N-oxide has been shown to form a stable six-membered chelate ring with palladium and cobalt. zendy.io
The flexibility of the ligand plays a significant role in its ability to adopt a conformation suitable for chelation. For this compound, rotation around the bond connecting the pyridine and pyrimidine (B1678525) rings would allow the pyridyl nitrogen and the N-oxide oxygen to position themselves for bidentate coordination to a metal ion. The resulting complex would feature a five-membered chelate ring, a common and stable arrangement in coordination chemistry. Research on 2-hydroxypyridine-N-oxide derivatives has shown their effectiveness as chelators for iron, indicating the potential for related structures to exhibit strong chelating properties. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N-oxide ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties.
Transition Metal Complexation Studies
A wide range of transition metal complexes with pyridine-N-oxides have been synthesized and studied. wikipedia.org These often involve homoleptic complexes where multiple N-oxide ligands coordinate to a single metal center, such as [M(ONC₅H₅)₆]²⁺ (where M = Mn(II), Fe(II), Co(II), Ni(II)). wikipedia.org
The synthesis of zinc complexes with new dipyridylpyrrole N-oxide ligands has been reported, where the ligands chelate to the zinc metal. rsc.org In some cases, the reaction with a metal salt can lead to deoxygenation of the N-oxide ligand. For example, the reaction of 2-(iminoethyl)pyridine N-oxide with FeCl₂ resulted in the formation of an iron complex of the deoxygenated pyridine ligand. zendy.io However, the same ligand reacted with PdCl₂ and CoCl₂ to yield the expected N,O-chelated complexes. zendy.io The photocatalytic deoxygenation of pyridine N-oxides using rhenium complexes has also been demonstrated, highlighting a potential reaction pathway to consider during complexation studies. nih.gov
Table 1: Examples of Transition Metal Complexes with N-Oxide Ligands
| Ligand | Metal Ion | Complex Formula | Reference |
|---|---|---|---|
| Pyridine N-oxide | Ni(II) | [Ni(ONC₅H₅)₆]²⁺ | wikipedia.org |
| Dipyridylpyrrole N-oxide | Zn(II) | [Zn(L)₂] | rsc.org |
| 2-(iminoethyl)pyridine N-oxide | Pd(II) | [Pd(L)Cl₂] | zendy.io |
Main Group and Lanthanide Coordination
The coordination chemistry of N-oxide ligands is not limited to transition metals. Complexes with main group elements and lanthanides have also been explored. Pyridyl functionalized host molecules oxidized to their N-oxide analogues have been used to form coordination polymers with cations like Zn(II), Cd(II), and Cu(II). nih.gov
Computational studies have investigated the potential of mixed N,O-donor ligands, similar in principle to this compound, for the selective separation of trivalent lanthanides. rsc.org These studies suggest that the unique combination of hard (N-oxide oxygen) and soft (pyridyl nitrogen) donor sites can lead to selective binding across the lanthanide series. rsc.org The geometry of the complex and the electronic properties of the ligand are key factors influencing this selectivity. rsc.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For 1-Oxido-2-pyridin-4-ylpyrimidin-1-ium, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Value |
|---|---|
| Pyrimidine (B1678525) C-N Bond Length | ~1.34 Å |
| Pyridine (B92270) C-C Bond Length | ~1.39 Å |
| Inter-ring C-C Bond Length | ~1.48 Å |
| Pyrimidine N-O Bond Length | ~1.27 Å |
| Pyrimidine-Pyridine Dihedral Angle | ~35-45° |
Note: These are typical values for similar heterocyclic compounds and are for illustrative purposes.
The electronic properties of a molecule are key to understanding its reactivity and spectral characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine N-oxide ring, while the LUMO may be distributed across the pyridine ring.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -2.0 |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 |
Note: These values are illustrative and depend on the specific DFT functional and basis set used.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. youtube.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in electrophilic and nucleophilic reactions. irjweb.com The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent intermediate potentials.
For this compound, the MEP map would show a region of high negative potential (red) around the oxygen atom of the N-oxide group, making it a likely site for electrophilic attack or hydrogen bond acceptance. The pyridine ring nitrogen and the pyrimidine nitrogens would also exhibit negative potential. Regions of positive potential (blue) would be expected around the hydrogen atoms of the rings.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While DFT calculations provide a static picture of the molecule's most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape and the flexibility of the molecule in different environments, such as in a solvent or interacting with a biological target.
For this compound, an MD simulation would reveal the range of dihedral angles between the pyrimidine and pyridine rings that are accessible at a given temperature. This provides a more realistic understanding of the molecule's shape and flexibility in solution, which is crucial for understanding its interactions with other molecules, such as in drug-receptor binding. nih.gov
In Silico Prediction of Reactivity and Selectivity
Computational methods can be used to predict the reactivity and selectivity of a molecule in various chemical reactions. Global reactivity descriptors, derived from the HOMO and LUMO energies, such as chemical potential, hardness, softness, and electrophilicity index, can provide quantitative measures of a molecule's reactivity. researchgate.net
Local reactivity descriptors, such as Fukui functions, can predict the most likely sites for nucleophilic and electrophilic attack within the molecule. For this compound, these calculations would likely confirm that the N-oxide oxygen is a primary site for electrophilic attack, while certain carbon atoms in the rings might be susceptible to nucleophilic attack.
Computational Studies on Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)
The non-covalent interactions that this compound can form with other molecules are critical for its behavior in condensed phases and biological systems. Computational studies can provide detailed insights into these interactions.
π-π Stacking: The presence of two aromatic rings suggests that this compound can engage in π-π stacking interactions with other aromatic systems. Computational analysis can determine the preferred geometry (e.g., face-to-face or offset) and the energetic stabilization of these interactions.
Hydrogen Bonding: The N-oxide group is a strong hydrogen bond acceptor. mdpi.com Computational models can accurately predict the geometry and strength of hydrogen bonds formed between the N-oxide oxygen and hydrogen bond donors. The nitrogen atoms in both the pyrimidine and pyridine rings can also act as hydrogen bond acceptors.
Symmetry-Adapted Perturbation Theory (SAPT) is a computational method that can be used to decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies, providing a deeper understanding of the nature of these intermolecular forces. nih.gov
Exploration of Biological Activities and Molecular Interactions in Vitro
Structure-Activity Relationship (SAR) Studies for Biological Targets
The exploration of structure-activity relationships (SAR) is fundamental to understanding how chemical structures correlate with biological activity. For pyridinylpyrimidine scaffolds, SAR studies have been instrumental in identifying key structural features that govern their interactions with biological targets.
Design and Synthesis of 1-Oxido-2-pyridin-4-ylpyrimidin-1-ium Derivatives for SAR
The design and synthesis of derivatives based on the 2-pyridin-4-ylpyrimidine core are typically aimed at exploring the impact of various substituents on biological activity. Synthetic strategies often involve the condensation of a substituted pyridine-containing amidine with a pyrimidine (B1678525) precursor or the coupling of pre-formed pyridine (B92270) and pyrimidine rings. The introduction of an N-oxide on the pyrimidine ring can be achieved through oxidation, a reaction known to alter the electronic properties and steric profile of the molecule, potentially influencing its biological interactions. scripps.edu For instance, the synthesis of a series of pyridopyrimidine derivatives has been undertaken to evaluate their potential as anticancer agents, with modifications at various positions of the fused ring system to establish a comprehensive SAR. nih.gov These synthetic efforts provide a library of compounds that can be screened against various biological targets to identify lead structures for further development.
Impact of Substituent Modifications on In Vitro Efficacy
SAR studies on pyridine and pyrimidine derivatives have revealed that the nature and position of substituents significantly influence their in vitro efficacy. For example, in a series of pyrimidine derivatives, the presence and location of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups were found to enhance antiproliferative activity against various cancer cell lines. nih.gov Conversely, the introduction of bulky groups or halogen atoms has been associated with decreased activity. nih.gov
In the context of pyridopyrimidine derivatives, a study highlighted that the cyclization with a pyrazole (B372694) ring and hybridization with a benzylidine moiety resulted in compounds with potent anticancer effects. nih.gov This suggests that extending the structure with additional heterocyclic rings can be a fruitful strategy for enhancing biological activity. The position of substituents on the pyrimidine nucleus is a critical determinant of the biological activities observed. nih.gov
Investigation of Enzyme Inhibition Mechanisms In Vitro
Pyridinylpyrimidine derivatives have been investigated as inhibitors of various enzymes, particularly those involved in cancer cell proliferation and survival. A notable study identified a series of pyridopyrimidine derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1. nih.gov The inhibition of these kinases is a validated strategy in cancer therapy. For example, a pyrazol-1-yl pyridopyrimidine derivative demonstrated significant inhibitory activity against both EGFR and CDK4/cyclin D1, with IC50 values comparable to established drugs like Erlotinib and Palbociclib. nih.gov
Receptor Binding Studies and Ligand-Target Interactions (Non-Clinical)
Cell-Based Assays for Mechanistic Understanding of Cellular Responses (Non-Clinical)
Cell-based assays are crucial for understanding the cellular mechanisms through which a compound exerts its effects. For pyridinylpyrimidine derivatives, such assays have primarily focused on their anticancer properties.
Studies on Cell Growth Modulation and Apoptosis Pathways
Numerous studies have demonstrated the ability of pyridinylpyrimidine derivatives to inhibit the growth of various cancer cell lines. nih.govncmbjpiau.ir For example, a pyrazol-1-yl pyridopyrimidine derivative was found to be highly active against HeLa (cervical cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cells, with IC50 values of 9.27, 7.69, and 5.91 µM, respectively. nih.gov The cytotoxicity of these compounds is often selective for cancer cells over normal cells. ncmbjpiau.ir
Furthermore, investigations into the mechanism of action have revealed that these compounds can induce apoptosis, or programmed cell death, in cancer cells. The induction of apoptosis by a potent pyridopyrimidine derivative was confirmed through assays that measure cell cycle arrest and the activation of apoptotic pathways. nih.gov The ability to trigger apoptosis is a key characteristic of many effective anticancer agents.
Interactive Data Table: In Vitro Cytotoxicity of a Pyrazol-1-yl Pyridopyrimidine Derivative
| Cell Line | Cancer Type | IC50 (µM) nih.gov |
| HeLa | Cervical Cancer | 9.27 |
| MCF-7 | Breast Cancer | 7.69 |
| HepG-2 | Liver Cancer | 5.91 |
Influence on Gene Expression and Protein Regulation
The direct influence of this compound on gene expression and protein regulation has not been extensively documented in publicly available scientific literature. Research into the specific molecular pathways modulated by this compound is still in a nascent stage. However, by examining the activities of structurally related compounds and broader classes of molecules, potential areas of interaction can be inferred.
Heterocyclic compounds, particularly those containing pyridine and pyrimidine rings, are known to interact with a variety of biological macromolecules, including DNA and proteins involved in gene transcription and translation. For instance, certain nitrogen-containing heterocyclic compounds have been shown to intercalate with DNA or inhibit key enzymes such as topoisomerases, thereby affecting DNA replication and gene expression.
Furthermore, the regulation of protein activity through post-translational modifications is a critical cellular process. While no specific studies link this compound to the modulation of protein regulation, it is a plausible area for future investigation. The N-oxide group, in particular, could potentially influence interactions with cellular targets through its electronic properties. Future research in this area would likely involve techniques such as transcriptomics (e.g., RNA-sequencing) and proteomics to elucidate the global changes in gene expression and protein profiles in cells treated with this compound. Such studies would be invaluable in understanding its complete biological activity profile.
Antimicrobial Activity Investigations In Vitro
The antimicrobial properties of compounds containing pyrimidine and pyridine moieties have been a subject of significant interest in medicinal chemistry.
Evaluation against Bacterial and Fungal Strains
While specific data for this compound is limited, studies on related pyrimidine derivatives have demonstrated a range of antimicrobial activities. For example, various substituted pyrimidines have been synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. researchgate.net
The general findings from studies on related compounds suggest that the antimicrobial spectrum and potency can be significantly influenced by the nature and position of substituents on the pyrimidine and pyridine rings. For instance, the introduction of certain functional groups can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.
A study on pyridazine (B1198779) N-oxides, which share the N-oxide feature, showed moderate activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, but were inactive against Gram-negative bacteria and fungi. nih.gov Another study on 3-methylpyrimidine compounds indicated that they are generally more active than the corresponding pyridazine derivatives. nih.gov
Below is a hypothetical interactive data table illustrating how the antimicrobial activity of a compound like this compound might be presented. The values are for illustrative purposes only and are not based on experimental data for this specific compound.
Hypothetical In Vitro Antimicrobial Activity of this compound
| Microorganism | Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | Gram-positive Bacteria | - |
| Streptococcus pneumoniae | ATCC 49619 | Gram-positive Bacteria | - |
| Escherichia coli | ATCC 25922 | Gram-negative Bacteria | - |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative Bacteria | - |
| Candida albicans | ATCC 90028 | Fungus | - |
| Aspergillus fumigatus | ATCC 204305 | Fungus | - |
Proposed Mechanisms of Action at the Molecular Level
The precise molecular mechanisms by which this compound may exert its antimicrobial effects have not been elucidated. However, based on the known mechanisms of other pyridine and pyrimidine-based antimicrobials, several hypotheses can be proposed.
One potential mechanism could involve the inhibition of essential microbial enzymes. Pyrimidine derivatives are known to act as antimetabolites, interfering with nucleic acid synthesis by inhibiting enzymes such as dihydrofolate reductase. The structural similarity of the pyrimidine core to the building blocks of DNA and RNA makes this a plausible mode of action.
Another possible mechanism is the disruption of the microbial cell membrane integrity. The cationic nature of the pyridinium (B92312) ring could facilitate interaction with the negatively charged components of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Furthermore, the N-oxide group could play a role in the generation of reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and damage to cellular components such as proteins, lipids, and DNA. The photochemical properties of some aromatic N-oxides suggest that light could potentially influence their activity. wur.nl
Antileishmanial Activity Studies In Vitro
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new antileishmanial agents is a global health priority due to the limitations of current therapies.
Assessment against Leishmania Promastigotes
While direct experimental data on the antileishmanial activity of this compound is not available, related heterocyclic compounds have been investigated for this purpose. The in vitro assessment against Leishmania promastigotes, the motile, extracellular form of the parasite, is a primary screening step for potential antileishmanial drugs.
This assessment typically involves incubating the parasites with varying concentrations of the test compound and determining the concentration that inhibits parasite growth by 50% (IC50). For example, some semi-synthetic derivatives of natural products have shown IC50 values against Leishmania (V.) guyanensis promastigotes in the range of 17 to 85.6 µg/mL. scientiaplena.org.br
A hypothetical data table for the antileishmanial activity of this compound is presented below for illustrative purposes.
Hypothetical In Vitro Antileishmanial Activity of this compound
| Leishmania Species | Parasite Stage | IC50 (µM) | Reference Compound (IC50, µM) |
|---|---|---|---|
| Leishmania donovani | Promastigote | - | Miltefosine (-) |
| Leishmania infantum | Promastigote | - | Miltefosine (-) |
| Leishmania major | Promastigote | - | Amphotericin B (-) |
| Leishmania amazonensis | Promastigote | - | Amphotericin B (-) |
Exploration of Parasite Target Interactions
The molecular targets within the Leishmania parasite for compounds like this compound have not been identified. However, research on other antileishmanial agents provides insights into potential mechanisms.
One of the key survival strategies of Leishmania within the host macrophage is to suppress the production of nitric oxide (NO), a potent leishmanicidal molecule. nih.gov Some compounds exert their effect by restoring the macrophage's ability to produce NO. nih.gov It is conceivable that a pyridinyl-pyrimidine derivative could modulate host-parasite interactions to favor parasite killing.
Another avenue of action could be the direct inhibition of parasite-specific enzymes that are essential for its survival but absent in the mammalian host. Examples of such targets include enzymes involved in polyamine biosynthesis, trypanothione (B104310) reductase, and specific protein kinases. The N-oxide functionality could potentially interact with the active sites of these enzymes.
Furthermore, some antileishmanial compounds are known to induce oxidative stress in the parasite, leading to apoptosis-like cell death. The potential for this compound to generate ROS could be a key aspect of its antileishmanial activity.
Advanced Research Applications and Future Directions
Role as a Privileged Scaffold in Medicinal Chemistry Research
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for drug discovery. nih.gov Heterocyclic compounds, particularly those containing nitrogen, are frequently identified as privileged structures. scite.ai Pyridopyrimidines, which share a fused ring system with the potential core of the target compound, are recognized for their broad pharmacological activities, including anticancer, antihistaminic, antimicrobial, and antiviral properties. ijpsjournal.com Similarly, pyridine (B92270) and pyrimidine (B1678525) derivatives are foundational in the development of numerous therapeutic agents.
The N-oxide functional group, as would be present in 1-Oxido-2-pyridin-4-ylpyrimidin-1-ium , can significantly influence a molecule's properties. N-oxides are often used to increase solubility and modulate electronic characteristics, which can be advantageous in drug design. acs.orgnih.gov The N-oxide moiety itself is found in a number of biologically active compounds and can be critical for their therapeutic effect. nih.gov
Given that both the pyridopyrimidine and pyridine N-oxide motifs have demonstrated biological relevance, the This compound scaffold could hypothetically be explored as a privileged structure in medicinal chemistry. Its unique combination of a pyrimidine ring, a pyridine ring, and an N-oxide group presents a novel chemical space for the design of targeted therapies.
Potential in Materials Science Research (e.g., optoelectronic properties, self-assembly)
Heterocyclic N-oxides, including pyridine N-oxides, have been investigated for their applications in materials science. researchgate.net The highly polar N+–O– bond can lead to interesting electronic and photophysical properties. nih.gov For instance, polymeric N-oxides have been studied as materials for nonlinear optics and have shown potential as electron shuttles in artificial photosynthesis. acs.orgnih.gov
The planar nature of aromatic heterocyclic rings, such as pyridine and pyrimidine, can facilitate π-π stacking interactions, which are crucial for the formation of self-assembling materials. The structure of This compound , with its multiple aromatic rings, could potentially form ordered structures through self-assembly, a key process in the development of organic electronics and other functional materials. The specific electronic properties would depend on the interplay between the electron-donating N-oxide group and the electron-deficient pyrimidine ring.
Development of this compound as Molecular Probes
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. The development of novel fluorophores is a continuous area of research. While there is no specific information on This compound as a molecular probe, its structural features suggest potential in this area.
The extended π-system of the combined pyridinyl-pyrimidine core could give rise to fluorescent properties. The N-oxide group can modulate the electronic and photophysical characteristics of the molecule, potentially leading to environmentally sensitive fluorescence, which is a desirable feature for molecular probes. The synthesis of derivatives with various functional groups could further tune these properties for specific applications.
Catalyst Development based on this compound Ligands
Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis. mdpi.com Pyridine N-oxides can also serve as ligands for metal complexes. wikipedia.org The oxygen atom of the N-oxide can coordinate to a metal center, and the electronic properties of the ligand can be tuned by substituents on the pyridine ring. Chiral pyridine N-oxides have been successfully used as nucleophilic organocatalysts. acs.org
The This compound structure offers multiple potential coordination sites for metal ions, including the nitrogen atoms of the pyridine and pyrimidine rings and the oxygen atom of the N-oxide. This could allow for the formation of mono- or multi-metallic complexes with unique catalytic activities. The development of chiral versions of this scaffold could also open avenues in asymmetric catalysis.
Design of Novel Functional Molecules Integrating the this compound Motif
The functionalization of heterocyclic N-oxides is a well-established field in synthetic chemistry, allowing for the introduction of a wide range of substituents. researchgate.net This provides a pathway to design novel functional molecules based on the This compound core.
By attaching different functional groups, the properties of the molecule could be tailored for specific applications. For example, the integration of photo-switchable moieties could lead to the development of light-responsive materials. The incorporation of recognition elements could create sensors for specific analytes. The versatility of the pyridine N-oxide chemistry would be key to accessing a diverse library of derivatives. nih.gov
Opportunities for Automated Synthesis and High-Throughput Screening in Research
Modern drug discovery and materials science heavily rely on the rapid synthesis and screening of large numbers of compounds. ufl.edu Automated synthesis platforms can significantly accelerate the generation of chemical libraries. The synthesis of pyrimidine and pyridine derivatives is amenable to automated processes. nih.govacs.org
High-throughput screening (HTS) allows for the rapid evaluation of the biological activity or physical properties of thousands of compounds. ufl.edunih.gov A library of derivatives based on the This compound scaffold could be efficiently screened for various applications, such as identifying new drug candidates or materials with desired properties. The development of robust and scalable synthetic routes would be a prerequisite for such endeavors.
Integration with Artificial Intelligence and Machine Learning for Predictive Research
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties and the design of novel compounds. springernature.comresearchgate.net ML models can be trained on large datasets to predict various parameters, from biological activity to synthetic accessibility. nih.govchemrxiv.org
For a novel scaffold like This compound , AI and ML could be employed in several ways. Predictive models could be used to estimate its physicochemical properties, potential biological activities, and toxicity. openreview.net Generative AI models could design new derivatives with optimized properties. nih.gov Furthermore, ML can aid in predicting the outcomes of chemical reactions, which would be valuable in developing efficient synthetic routes to this class of compounds. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Oxido-2-pyridin-4-ylpyrimidin-1-ium, and how can purity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions using pyridine and pyrimidine precursors. For example, similar heterocyclic compounds (e.g., pyridin-2-one derivatives) are synthesized using Pd-catalyzed couplings or condensation reactions under inert atmospheres . Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). Mass spectrometry (MS) confirms molecular weight .
Q. How is the crystal structure of this compound determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Structure solution uses direct methods in SHELXT , followed by refinement via SHELXL . Key parameters include R-factor (<5%), anisotropic displacement parameters, and hydrogen bonding analysis using Olex2 or WinGX .
Q. What spectroscopic techniques are critical for characterizing its electronic properties?
- Methodology : UV-Vis spectroscopy identifies π→π* and n→π* transitions in acetonitrile (200–400 nm). Infrared (IR) spectroscopy confirms N-O and aromatic C-H stretching (1600–1650 cm⁻¹ and 3000–3100 cm⁻¹, respectively). Solid-state NMR (¹³C CP/MAS) resolves crystallographic inequivalence .
Advanced Research Questions
Q. How do intermolecular interactions in its crystal lattice influence physicochemical stability?
- Methodology : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts (e.g., C-H···O, π-π stacking). Pair distribution function (PDF) analysis of powder XRD data reveals short-range order. Thermal stability is assessed via thermogravimetric analysis (TGA) under N₂, with decomposition onset >200°C indicating robustness .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodology : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), Fukui indices, and electrostatic potential maps (Gaussian 16). Solvent effects (e.g., DMSO) are modeled via the polarizable continuum model (PCM) .
Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
